Dehydro Amlodipine Hydrochloride

Description

Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are unwanted chemical substances that are present in active pharmaceutical ingredients (APIs) or finished drug products. cymitquimica.comrroij.com These substances are not the primary chemical entity and can arise from various stages of the pharmaceutical lifecycle, including synthesis, purification, and storage. drreddys.comijprajournal.com The presence of impurities, even in minute quantities, is a critical concern for the pharmaceutical industry as it can potentially impact the safety, efficacy, and stability of a drug. tandfonline.comglobalpharmatek.com

Impurities can be broadly categorized into three main types as per the guidelines from the International Council for Harmonisation (ICH):

Organic Impurities: These can be starting materials, by-products of the manufacturing process, intermediates, degradation products, reagents, ligands, and catalysts. drreddys.compharmaguideline.com

Inorganic Impurities: These are substances that are not carbon-based and may be introduced during manufacturing. biomedres.us Examples include reagents, ligands, catalysts, heavy metals, or inorganic salts. pharmaguideline.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed. drreddys.compharmaguideline.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the ICH have established stringent guidelines to control and monitor the levels of impurities in pharmaceutical products to ensure patient safety. tandfonline.comnih.gov

Significance of Degradation Products in Drug Quality and Stability

Degradation products are impurities that result from the chemical breakdown of the drug substance over time. nih.govveeprho.com This degradation can be influenced by various environmental factors such as light, temperature, humidity, and pH, or by the inherent properties of the API itself and its interaction with excipients. nih.govresearchgate.net The formation of degradation products is a key indicator of a drug's stability and can directly affect its quality and shelf-life. biomedres.ussapub.org

Forced degradation studies are a critical component of drug development, where the drug substance is intentionally exposed to stress conditions like acid, base, oxidation, heat, and light to accelerate its degradation. sapub.orglcms.cz These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating and quantifying these impurities. lcms.cznih.gov

Dehydro Amlodipine (B1666008) Hydrochloride as a Principal Degradation Product of Amlodipine

Amlodipine is a widely used calcium channel blocker for the treatment of hypertension and angina. semanticscholar.orgjsirjournal.com During its synthesis and storage, Amlodipine can degrade to form various impurities. One of the most significant and commonly occurring degradation products is Dehydro Amlodipine, which is often found as its hydrochloride salt. ceon.rsglppharmastandards.com Dehydro Amlodipine is also referred to as Amlodipine EP Impurity D or Amlodipine USP Related Compound A. glppharmastandards.comrxnchem.com

The formation of Dehydro Amlodipine Hydrochloride is a result of the oxidation of the dihydropyridine (B1217469) ring in the Amlodipine molecule. researchgate.netpsu.edu This conversion is particularly observed under oxidative and acidic stress conditions. researchgate.netpsu.edu Forced degradation studies have demonstrated that Amlodipine is susceptible to degradation under various conditions, with Dehydro Amlodipine being a prominent resulting impurity. lcms.czresearchgate.netpsu.edu

| Stress Condition | Extent of Amlodipine Degradation | Formation of Dehydro Amlodipine | Reference |

| Acidic (5 mol/L HCl, 80°C, 6h) | 75.2% | Confirmed | researchgate.netpsu.edu |

| Basic (5 mol/L NaOH, 80°C, 6h) | Total Degradation | Not a primary product | researchgate.netpsu.edu |

| Oxidative (3% H2O2, 80°C, 6h) | 80.1% | Confirmed | researchgate.netpsu.edu |

| Photolytic (14 days) | 32.2% | Not specified | researchgate.netpsu.edu |

| Thermal | No major impurities | Not a primary product | lcms.cz |

This table presents a summary of findings from forced degradation studies on Amlodipine, highlighting the conditions under which Dehydro Amlodipine is formed.

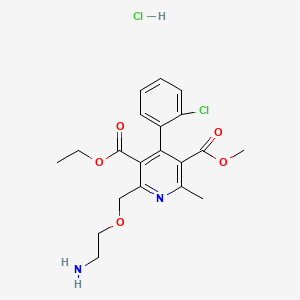

The molecular formula of Dehydro Amlodipine is C20H23ClN2O5, and its hydrochloride salt has a molecular weight of approximately 443.32 g/mol . rxnchem.comcymitquimica.com

Academic and Industrial Relevance of Impurity Profiling and Control

Impurity profiling, which involves the identification, characterization, and quantification of impurities in a drug substance, is a mandatory and critical aspect of pharmaceutical development and manufacturing. rroij.comglobalpharmatek.com It provides crucial information about the potential degradation pathways and helps in establishing the shelf-life of a drug product. globalpharmatek.com The thorough understanding of impurity profiles is essential for ensuring the quality, safety, and efficacy of pharmaceuticals. ijprajournal.comglobalpharmatek.com

From an industrial perspective, effective impurity control is vital for regulatory compliance and for avoiding costly product recalls. pharmaguideline.comregistech.com Pharmaceutical companies invest significant resources in developing robust manufacturing processes that minimize the formation of impurities. drreddys.com This includes the careful selection of raw materials, optimization of reaction conditions, and implementation of effective purification methods. drreddys.compharmaguideline.com

In academia, the study of drug impurities and degradation products contributes to a deeper understanding of drug stability and chemical reactivity. Researchers focus on developing advanced analytical techniques for impurity detection and characterization, as well as synthesizing impurity standards for reference. nih.govglppharmastandards.com This research is crucial for supporting the pharmaceutical industry in meeting the stringent quality standards set by regulatory authorities. nih.gov The continuous effort in both academic and industrial sectors to manage and control impurities underscores the commitment to patient safety and drug quality. tandfonline.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24Cl2N2O5 |

|---|---|

Molecular Weight |

443.3 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C20H23ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8H,4,9-11,22H2,1-3H3;1H |

InChI Key |

CCEZKLGTVOWHOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Mechanistic Pathways and Formation Kinetics of Dehydro Amlodipine Hydrochloride

Degradation Kinetics and Reaction Thermodynamics of Amlodipine (B1666008) Leading to Dehydro Amlodipine Hydrochloride

The degradation of Amlodipine, often leading to the formation of its dehydro derivative, typically follows pseudo-first-order kinetics under various stress conditions. mdpi.comnih.gov This indicates that the rate of degradation is proportional to the concentration of Amlodipine itself. Studies have investigated the reaction kinetics under different hydrolytic and thermal conditions to determine key thermodynamic parameters.

For instance, the degradation kinetics of Amlodipine, both individually and in mixtures with other drugs, have been studied under acidic, basic, and neutral hydrolysis at different temperatures. The activation energy (Ea) for the degradation process, a crucial parameter in reaction thermodynamics, has been calculated. Under acidic conditions (1 M HCl), the activation energy for Amlodipine degradation was found to be among the lowest when compared to other combined drugs, indicating its higher susceptibility to degradation. nih.gov Similarly, under basic conditions (0.001 M NaOH), Amlodipine demonstrated significant degradation. nih.gov The rate constant (k), degradation half-life (t1/2), and shelf life (t90) are key kinetic parameters derived from these studies, providing a quantitative measure of stability. nih.gov

The degradation process is thermodynamically influenced by the surrounding conditions. For example, the thermal decomposition of Amlodipine besylate is a complex process involving multiple steps, such as dehydration, with associated energy requirements. The first dehydration process, related to the loss of crystallization water, has an activation energy of 117.5 kJ/mol, while a subsequent process linked to maleic acid dehydration requires 210 kJ/mol. mdpi.com

Influence of Environmental and Process Parameters on Degradation

The formation of this compound is significantly influenced by a range of environmental and manufacturing process parameters. Forced degradation studies are routinely performed to assess the impact of these factors. lcms.cz

Amlodipine is known to be photosensitive, with photolytic exposure being a major catalyst for its degradation to the pyridine (B92270) derivative, Dehydro Amlodipine. psu.eduarcjournals.org The aromatization of the dihydropyridine (B1217469) ring is a primary photochemical reaction path. researchgate.netnih.gov

The degradation rate is dependent on the wavelength of the light exposure. The quantum yield (Φ), a measure of the efficiency of a photochemical process, is approximately 0.001 under UV-A light but increases by about an order of magnitude at shorter wavelengths. nih.gov Despite a low quantum yield, the high absorptivity of Amlodipine in the UV-A range makes it susceptible to photolability according to ICH guidelines. nih.gov Studies have shown significant degradation under both UV and visible light. nih.gov For instance, after 14 days in a photostability chamber, an Amlodipine besylate solution showed a 32.2% decrease. psu.edu Another study reported a 5% degradation under photolytic stress (1.2 million lux-h white light and 200 W-h/square meter UVA light). nih.gov The photodegradation process generally follows pseudo-first-order kinetics. nih.govceon.rs

Table 1: Photodegradation Kinetics of Amlodipine under Different Conditions

| Condition | Matrix | Degradation (%) | Kinetic Model | Half-life (t1/2) | Reference |

|---|---|---|---|---|---|

| Xenon Lamp | River Water | >90% after 60 min | Pseudo-first-order | 8.8 min | nih.gov |

| Sunlight | River Water | >90% after 15 h | Pseudo-first-order | 3.1 h | nih.gov |

| Photostability Chamber | Solution | 32.2% after 14 days | Not specified | Not specified | psu.eduresearchgate.net |

| UV Light (30 min) | Methanol (B129727)/Water | 56.11% | Not specified | Not specified | arcjournals.org |

| UV and Vis Radiation (15 days) | Tablets in blister pack | 22.38% (UV), 19.89% (Vis) | Pseudo-first-order | Not specified | ceon.rs |

Oxidative stress is a significant factor in the degradation of Amlodipine, leading to the formation of Dehydro Amlodipine. researchgate.net This is often studied by exposing the drug to oxidizing agents like hydrogen peroxide (H2O2). lcms.czpsu.edu In one study, Amlodipine showed 20% degradation when treated with 30% H2O2. lcms.cz Another investigation using 3% H2O2 at 80°C for 6 hours resulted in an 80.1% degradation of Amlodipine besylate, with mass spectrometry confirming the presence of the dehydro derivative. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs), such as the UV/chlorine process, demonstrate the role of reactive oxygen species (ROS). This process generates highly reactive hydroxyl radicals (OH•) and chlorine radicals (Cl•), which effectively degrade Amlodipine. mdpi.com Studies have shown that OH• plays a dominant role, contributing to 55.7% of the degradation. mdpi.com The degradation follows apparent first-order kinetics and is positively correlated with the UV intensity and chlorine dose. mdpi.com Other research using cobalt oxide and peroxymonosulfate (B1194676) (PMS) identified sulfate (B86663) radicals (SO4•−) as the dominant ROS responsible for degradation. researchgate.net

Table 2: Oxidative Degradation of Amlodipine

| Condition | Degradation (%) | Identified Product | Reference |

|---|---|---|---|

| 30% H2O2 | 20% | Impurity D (Dehydro Amlodipine) | lcms.cz |

| 3% H2O2:Methanol (80:20) at 80°C for 6h | 80.1% | Dehydro Amlodipine derivate | researchgate.netresearchgate.net |

| 3% H2O2 at ambient temp. for 3 days | Not specified | Amlodipine RC A (Dehydro Amlodipine) | nih.gov |

Amlodipine's stability is highly dependent on pH, exhibiting significant degradation under both acidic and alkaline hydrolytic conditions. arcjournals.orgresearchgate.netresearchgate.net The dihydropyridine structure is susceptible to hydrolysis, which can be a precursor to or concurrent with oxidation to Dehydro Amlodipine. Dehydro Amlodipine has been identified as a major degradation product under acidic stress conditions. researchgate.netresearchgate.net

In acidic medium (e.g., 5 M HCl at 80°C for 6 hours), degradation of up to 75.2% has been observed. researchgate.net Another study reported 60% degradation in an acidic medium. lcms.cz Conversely, in strongly alkaline conditions (e.g., 5 M NaOH at 80°C for 6 hours), total degradation of Amlodipine can occur, though this may lead to different degradation products beyond the initial dehydro derivative. researchgate.net The drug shows maximum stability in the pH range of approximately 4 to 7. researchgate.net The degradation at different pH values generally follows pseudo-first-order kinetics. nih.gov

Table 3: Degradation of Amlodipine under Various pH Conditions

| Condition | Duration | Temperature | Degradation (%) | Reference |

|---|---|---|---|---|

| Acidic medium | Not specified | Not specified | 60% | lcms.cz |

| Basic medium | Not specified | Not specified | 25% | lcms.cz |

| 5 M HCl | 6 hours | 80°C | 75.2% | researchgate.net |

| 5 M NaOH | 6 hours | 80°C | Total | researchgate.net |

| pH 3 | 30 minutes | Room Temp. | 55.50% | arcjournals.org |

| pH 8.5 | 30 minutes | Room Temp. | 41.32% | arcjournals.org |

| 0.1 M HCl | 3 days | Ambient | Not specified, but Dehydro Amlodipine formed | nih.gov |

| 0.1 M NaOH | 3 days | Ambient | 43% | nih.gov |

The thermal stability of Amlodipine can be variable. Some studies indicate that it is relatively stable under thermal stress, with no major impurities found even after exposure to 80°C for 48 hours. lcms.cz Other research, however, shows that Amlodipine does degrade under heat. arcjournals.org For instance, continuous exposure to heat at 80°C resulted in gradual degradation, reaching nearly 60% after 60 minutes. arcjournals.org Thermal degradation of Amlodipine base can lead to intramolecular cyclization reactions, forming different products than the typical dehydro derivative. psu.edunih.gov

In the solid state, the thermal decomposition of Amlodipine besylate is a complex, multi-stage process. mdpi.com Thermal analysis has shown that the decomposition involves processes like dehydration, and the presence of excipients can influence its thermal properties. mdpi.com Storing Amlodipine besylate at 105°C for 3 days is a common thermal stress condition in forced degradation studies. nih.gov

Humidity and moisture content are critical factors, particularly for solid dosage forms of Amlodipine. Increased humidity can enhance the degradation of the active pharmaceutical ingredient (API). researchgate.net The presence of certain excipients, such as lactose, in combination with moisture can significantly accelerate degradation. researchgate.net A well-known pathway is the Maillard reaction, which occurs between the primary amine group of Amlodipine and a reducing sugar like lactose. psu.edu

One study specifically investigated the effect of water content on the degradation of a mixture of Amlodipine besylate, lactose, and magnesium stearate (B1226849) at 80°C. researchgate.net The results showed a significant increase in degradation as the water content rose to about 25% (w/w). researchgate.net Beyond this point, the degradation pathway appeared to shift. researchgate.net Another study subjected Amlodipine besylate to 85°C and 85% relative humidity for 3 days to assess its stability under high humidity and temperature conditions. nih.gov

Elucidation of Proposed Degradation Mechanisms

The conversion of Amlodipine to Dehydro Amlodipine is primarily an oxidative process. This degradation is observed under various stress conditions, including exposure to acid, oxidizing agents, and light. psu.eduresearchgate.net Mass spectrometry analysis has confirmed that Dehydro Amlodipine, with the molecular formula C20H23N2O5Cl, is a definite degradation product under oxidative and acidic environments. researchgate.net

The fundamental mechanism is the dehydrogenation of the 1,4-dihydropyridine (B1200194) ring in the Amlodipine molecule, leading to a stable, aromatic pyridine ring. This oxidative aromatization is a common degradation pathway for dihydropyridine-class drugs.

The precise characterization of transition states in chemical reactions often requires advanced computational modeling. However, mechanistic pathways proposed based on experimental evidence suggest the involvement of specific intermediates. In the case of photodegradation, the formation of Dehydro Amlodipine is suggested to proceed through a radical cation intermediate. nih.govresearchgate.net

The process can be conceptualized as follows:

Initiation : An initial energy input, such as from UV light or interaction with an oxidizing species, leads to the loss of a single electron from the dihydropyridine ring, forming a radical cation.

Propagation : This highly reactive intermediate readily loses a proton (H+).

Oxidation : The resulting radical species is then further oxidized, losing another electron.

Final Step : A final deprotonation step results in the formation of the stable, aromatic pyridine ring characteristic of Dehydro Amlodipine.

Once formed, Dehydro Amlodipine (identified as AML 1 in some studies) can itself act as a precursor for further transformation products, especially under prolonged stress conditions like continued light exposure. nih.gov

The stability of Amlodipine and the rate of Dehydro Amlodipine formation can be significantly influenced by the pharmaceutical excipients present in a formulation. These interactions can catalyze the degradation process.

Maillard Reaction : Studies have shown that Amlodipine, which contains a primary amine group, can react with reducing sugars like lactose, a common filler. This Maillard-type reaction can lead to the formation of amlodipine-glycosyl condensation products, indicating the drug's reactivity within a formulation matrix. researchgate.net

Role of Moisture and pH : The presence of water and alkaline lubricants, such as magnesium stearate, can induce instability. researchgate.net Magnesium stearate may create localized alkaline pH changes, which can catalyze degradation reactions.

Forced degradation studies demonstrate the conditions under which Dehydro Amlodipine is prominently formed.

Table 1: Amlodipine Degradation Under Various Stress Conditions

| Stress Condition | Parameters | Extent of Amlodipine Degradation | Dehydro Amlodipine Formation |

|---|---|---|---|

| Oxidative | 3% H₂O₂ in Methanol (80:20) at 80°C for 6 hours | 80.1% | Confirmed as a major product |

| Acidic | 5 M HCl at 80°C for 6 hours | 75.2% | Confirmed as a major product |

| Acidic (milder) | 0.1 M HCl at ambient temperature for 3 days | ~1% | Observed |

| Basic | 0.1 M NaOH at ambient temperature for 3 days | ~43% | Not the primary pathway |

| Photolytic | Exposure to UV/VIS light | ~5% to 32.2% (depending on conditions) | Confirmed as a primary photoproduct |

| Thermal | 105°C for 3 days | No significant degradation | Not formed |

Data compiled from multiple sources. psu.eduresearchgate.netnih.gov

Kinetic Modeling of this compound Formation

Understanding the kinetics of degradation is essential for predicting the shelf-life and stability of a drug product. The formation of Dehydro Amlodipine is typically modeled based on the degradation rate of the parent compound, Amlodipine.

Studies investigating the degradation of Amlodipine under various stress conditions, such as photolysis, have consistently found that the process follows pseudo-first-order kinetics. nih.gov This implies that the rate of degradation is directly proportional to the concentration of Amlodipine at a given time, assuming other factors like light intensity or oxidant concentration are constant.

The rate law for a pseudo-first-order reaction is given by: Rate = k[Amlodipine]

Where 'k' is the pseudo-first-order rate constant.

Kinetic parameters are determined by monitoring the concentration of Amlodipine over time under specific degradation conditions. From these measurements, the rate constant (k) and the half-life (t₁/₂) of the degradation process can be calculated.

Table 2: Kinetic Parameters for Amlodipine Degradation

| Condition | Reaction Order | Rate Constant (k) | Half-life (t₁/₂) |

|---|---|---|---|

| Photodegradation (Xenon Lamp) | Pseudo-first-order | Not explicitly stated in text, but calculable from t₁/₂ | 8.8 minutes |

| Acid Hydrolysis (1 M HCl) | First-order | Specific values depend on temperature | Dependent on temperature |

| Base Hydrolysis (0.001 M NaOH) | First-order | Specific values depend on temperature | Dependent on temperature |

Data compiled from multiple sources. nih.govnih.gov

The effect of temperature on the reaction rate constant is described by the Arrhenius equation. This relationship is crucial for estimating the stability of a drug at storage temperatures (e.g., room temperature) based on data from accelerated stability studies conducted at elevated temperatures.

The Arrhenius equation is: k = A * e^(-Ea / RT)

Where:

k is the rate constant.

A is the pre-exponential factor (frequency factor).

Ea is the activation energy.

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Techniques for Impurity Profiling and Quantification

Chromatography is the definitive technique for separating Dehydro Amlodipine (B1666008) Hydrochloride from the active pharmaceutical ingredient (API), Amlodipine, and other related substances. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely applied methods due to their high resolution, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a stability-indicating HPLC method is a meticulous process aimed at creating a specific, accurate, and precise procedure for quantifying Dehydro Amlodipine Hydrochloride. This involves the careful optimization of several key chromatographic parameters.

The choice of stationary phase is critical for achieving the necessary selectivity and resolution. Reversed-phase chromatography is the predominant mode used for this separation.

C18 (Octadecylsilyl) Columns: C18 columns are the most common choice for analyzing Amlodipine and its impurities. They provide a versatile hydrophobic stationary phase that effectively retains and separates the parent drug from its more polar or nonpolar degradation products. Standard particle sizes are typically around 5 µm. google.com

C8 (Octylsilyl) Columns: C8 columns offer a slightly less hydrophobic alternative to C18 and can provide different selectivity for complex impurity profiles.

Core-Shell Technology: A significant advancement involves the use of columns with core-shell particles. These particles consist of a solid, non-porous core surrounded by a porous silica (B1680970) shell. This morphology leads to higher efficiency, better resolution, and faster analysis times compared to traditional fully porous particles. A core-shell C18 column (100 mm × 4.6 mm; 2.6 μm) has been successfully used to separate Amlodipine from seven of its impurities within 15 minutes. nih.govnih.gov

Phenyl Columns: Phenyl stationary phases are also employed and can offer alternative selectivity, particularly for aromatic compounds, due to π-π interactions. A Waters X-Bridge Phenyl column has been utilized for the simultaneous quantification of Amlodipine and other drugs along with their impurities. ijpsdronline.com

The selection is often finalized after screening several column types to find the one that provides the best resolution between this compound, Amlodipine, and any other relevant impurities under optimized mobile phase conditions.

Table 1: Stationary Phases Used in HPLC Analysis of Amlodipine and Its Impurities

| Stationary Phase | Column Dimensions | Particle Size | Application Context |

|---|---|---|---|

| Core-Shell C18 | 100 mm x 4.6 mm | 2.6 µm | Separation of Amlodipine and its seven organic impurities. nih.govnih.gov |

| C18 | 150 mm x 4.6 mm | 3 µm | Estimation of Amlodipine impurities in tablet dosage form. scirp.orgscirp.org |

| Phenyl (e.g., X-Bridge) | 150 mm x 4.6 mm | 3.0 µm | Simultaneous quantification of Amlodipine, other APIs, and their impurities. ijpsdronline.com |

| RP-select B | 250 mm x 4.0 mm | 5 µm | Determination of related substances of Amlodipine in tablets. researchgate.netceon.rs |

The mobile phase composition, including its organic modifiers, pH, and elution mode, is tailored to achieve optimal separation.

Mobile Phase Constituents: A typical reversed-phase mobile phase consists of a mixture of an aqueous component (often a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). technologynetworks.com The choice of organic solvent and its proportion affects the retention time and selectivity of the separation.

pH Control: The pH of the aqueous portion of the mobile phase is a critical parameter. Since Amlodipine is a basic compound (pKa ≈ 8.6), performing the chromatography at a high pH (e.g., using 0.4% ammonium (B1175870) hydroxide) can ensure it is in a neutral form, leading to improved peak shape and retention on a C18 column. nih.govnih.gov Conversely, acidic pH buffers (e.g., phosphate (B84403) or acetate buffers at pH 2.8-4.0) are also commonly used to control the ionization of Amlodipine and its impurities, which can significantly alter selectivity. scirp.orgresearchgate.net

Gradient Elution: While isocratic elution (constant mobile phase composition) can be used for simpler separations, a gradient elution program is often necessary for complex impurity profiles. researchgate.net Gradient elution involves changing the proportion of the organic solvent in the mobile phase over the course of the analysis. This allows for the effective elution of both early-eluting (more polar) and late-eluting (more nonpolar) impurities within a single run, ensuring that this compound is well-resolved from the main Amlodipine peak and other degradation products. nih.govnih.gov A typical gradient might start with a lower concentration of organic solvent, which is gradually increased to elute the more strongly retained compounds. ijpsdronline.com

Table 2: Examples of Mobile Phase Compositions for Amlodipine Impurity Analysis

| Mobile Phase System | pH | Elution Mode |

|---|---|---|

| 0.4% Ammonium Hydroxide (B78521) in Water and Methanol | High pH | Gradient |

| 10mM Phosphate Buffer and Acetonitrile | 3.0 | Gradient |

| Phosphate Buffer and Methanol/Acetonitrile | 3.5 | Isocratic |

| 0.04 M Sodium Dihydrogen Phosphate and Ethanol (B145695) | 4.0 | Isocratic |

Ultraviolet-Visible (UV-Vis) spectroscopy is the standard detection method for Amlodipine and its impurities, as these compounds contain chromophores that absorb UV light.

Wavelength Selection: The detection wavelength is a crucial parameter for ensuring high sensitivity. For Amlodipine and its related substances, the detection wavelength is typically set between 237 nm and 240 nm. nih.govtechnologynetworks.com A wavelength of 237 nm is frequently specified in stability-indicating methods as it corresponds to a UV maximum for Amlodipine, providing a strong signal for both the parent drug and its impurities. ijpsdronline.comresearchgate.net

Photodiode Array (PDA) Detectors: A Photodiode Array (PDA) detector, also known as a Diode-Array Detector (DAD), offers significant advantages over a standard single-wavelength UV detector. A PDA detector acquires the entire UV-Vis spectrum (e.g., 190-900 nm) for every point in the chromatogram. shimadzu.com This capability is invaluable for impurity profiling as it allows for:

Peak Purity Analysis: The software can compare spectra across an entire peak to determine if it is spectrally homogeneous. A lack of homogeneity suggests the presence of a co-eluting impurity, which is critical for method specificity. shimadzu.com

Compound Identification: The UV spectrum of an unknown peak can be compared to that of a reference standard (like this compound) to aid in its identification. shimadzu.com

Method Optimization: It allows for the selection of the most sensitive wavelength for all compounds of interest after the data has been acquired.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Separation Efficiency

UHPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements for the analysis of this compound.

Increased Efficiency and Resolution: The smaller particle size in UHPLC columns leads to a dramatic increase in separation efficiency, resulting in sharper peaks and superior resolution between closely eluting impurities.

Speed and Throughput: UHPLC methods are significantly faster than traditional HPLC methods. Analysis times can be reduced from 70 minutes by HPLC to 45 minutes by UPLC for the separation of 28 different peaks related to Amlodipine and other combined drugs. ijpsdronline.com This enhances laboratory productivity and sample throughput.

Sensitivity and Solvent Reduction: The sharper peaks obtained in UHPLC result in higher sensitivity. Furthermore, the lower flow rates and shorter run times lead to a substantial reduction in solvent consumption, making UHPLC a greener and more cost-effective technique.

Coupling with Mass Spectrometry: The low flow rates and high efficiency of UHPLC make it an ideal front-end for mass spectrometry (MS). UHPLC coupled with high-resolution mass spectrometry (e.g., UHPLC-QTOF-MS) is a powerful tool for the definitive identification and structural elucidation of unknown degradation products, including various photoproducts of Amlodipine. nih.gov

Gas Chromatography (GC) Approaches for Volatile Degradation Byproducts (if applicable)

Gas Chromatography is a powerful analytical technique best suited for compounds that are volatile and thermally stable. This compound, as a complex and non-volatile pharmaceutical salt, is not directly analyzed by GC. However, GC coupled with Mass Spectrometry (GC-MS) can play a role in the broader degradation studies of Amlodipine.

The applicability of GC-MS lies in its ability to identify small, volatile molecules that may be formed as secondary byproducts during forced degradation studies (e.g., under harsh thermal or chemical stress). researchgate.netnih.gov While HPLC would be used to quantify the primary non-volatile degradant (this compound), GC-MS could be used in a complementary role to create a more complete profile of the entire degradation pathway by identifying any volatile fragments. For instance, a GC-MS method for Amlodipine in biological samples has been developed using a column with a stationary phase of 5% phenyl-95% dimethylpolysiloxane. researchgate.net

Supercritical Fluid Chromatography (SFC) in Impurity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the separation of pharmaceutical compounds and their impurities. Utilizing a supercritical fluid, typically carbon dioxide, as the mobile phase, SFC offers several advantages over traditional liquid chromatography, including faster analysis times, reduced solvent consumption, and unique selectivity.

In the context of this compound analysis, SFC can be particularly advantageous for resolving closely related impurities from the main amlodipine peak. The technique's ability to use a variety of co-solvents and stationary phases allows for the fine-tuning of selectivity to achieve separation of structurally similar compounds, including positional isomers and stereoisomers that may be present as process-related impurities or degradants. The high diffusion rates and low viscosity of supercritical fluids contribute to high-efficiency separations, making SFC a valuable tool for impurity profiling.

Key Advantages of SFC for this compound Impurity Analysis:

Orthogonal Selectivity: Provides different separation patterns compared to reversed-phase HPLC, aiding in the detection of co-eluting impurities.

Speed: Enables rapid method development and high-throughput screening of samples.

Green Chemistry: Significantly reduces the use of organic solvents, aligning with sustainable laboratory practices.

Preparative Scale: Easily scalable for the isolation and purification of impurities like Dehydro Amlodipine for further structural characterization.

Two-Dimensional Liquid Chromatography (2D-LC) for Comprehensive Impurity Mapping

Two-Dimensional Liquid Chromatography (2D-LC) is a state-of-the-art technique that significantly enhances peak capacity and resolving power for complex pharmaceutical samples. chromatographyonline.com By combining two independent separation mechanisms in an online system, 2D-LC can unravel the complexity of impurity profiles that are often encountered in drug substances and products. chromatographyonline.com

For the analysis of this compound, a comprehensive 2D-LC approach might involve using a reversed-phase separation in the first dimension, followed by the transfer of specific fractions to a second dimension column with a different selectivity, such as a chiral or HILIC stationary phase. chromatographyonline.com This allows for the separation of impurities that may co-elute with the main component or with each other in a single-dimension separation. This comprehensive mapping is crucial for detecting and quantifying all potential impurities, even those present at trace levels. chromatographyonline.com The use of 2D-LC can substantially reduce the risk of missing critical information about the sample's impurity profile. chromatographyonline.com

Mass Spectrometry (MS) Coupled Techniques for Structural Characterization and Confirmation

Mass spectrometry, particularly when coupled with chromatographic techniques, is an indispensable tool for the structural characterization and confirmation of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Fragmentation Pathway Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are extensively used for the identification of impurities formed during stability studies and forced degradation of amlodipine. nih.govresearchgate.net These techniques provide molecular weight information and detailed structural data through fragmentation analysis. lcms.cz By establishing a complete fragmentation pathway for the parent drug, amlodipine, it becomes possible to characterize its degradation products, including Dehydro Amlodipine. nih.govresearchgate.net

In forced degradation studies of amlodipine, a dehydrogenated form is often generated under various stress conditions like oxidation and acid hydrolysis. lcms.czresearchgate.net LC-MS/MS analysis helps in elucidating the structure of these degradants by comparing their fragmentation patterns with that of the parent drug. researchgate.net For instance, the mass spectrometry analysis of amlodipine degradation has confirmed the presence of a dehydro amlodipine derivative with the molecular formula C20H23N2O5Cl. researchgate.net

Below is a table summarizing common fragment ions observed in the mass spectra of amlodipine and its degradation products, which aids in structural elucidation.

| Precursor Ion (m/z) | Proposed Structure/Identity | Key Fragment Ions (m/z) | Reference |

| 409 | Amlodipine | 391, 363, 347, 238, 120 | nih.gov |

| 407 | Dehydro Amlodipine (Impurity D) | 392, 360, 346, 318 | nih.govlcms.cz |

| 392.2 | Unknown Impurity | 360.2, 346.5, 318.1, 286.2 | researchgate.net |

This table is illustrative and based on data from amlodipine degradation studies.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. nitc.ac.inneist.res.in This capability is invaluable for confirming the identity of impurities like this compound. With mass accuracy typically below 1 ppm, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in structural assignments. neist.res.in

For Dehydro Amlodipine, which has a molecular formula of C20H23ClN2O5, HRMS can verify this composition by measuring its exact mass. This precise measurement helps to differentiate it from other potential impurities that might have similar molecular weights.

| Compound | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Accuracy (ppm) |

| Dehydro Amlodipine | C20H23ClN2O5 | 406.1295 | 406.1293 | -0.5 |

This table demonstrates the principle of HRMS for elemental composition verification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, making it particularly useful for differentiating isomeric impurities. nih.govresearchgate.net Isomers, which have the same molecular formula and mass, cannot be distinguished by mass spectrometry alone. researchgate.net

In the context of this compound, IMS-MS can be employed to separate potential isomers, such as regioisomers or stereoisomers, that may be formed during synthesis or degradation. By measuring the collision cross-section (CCS) of an ion, which is a key physical property related to its gas-phase structure, IMS-MS provides unique information that can help in the unambiguous identification of different isomeric species. nih.gov This is critical for ensuring the quality and safety of the drug product, as different isomers can have varying pharmacological and toxicological properties.

Data-Independent Acquisition (DIA) and Data-Dependent Acquisition (DDA) Strategies

Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) are two distinct strategies for acquiring MS/MS data in mass spectrometry. creative-proteomics.com

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan (MS1) to detect precursor ions. It then selects the most intense ions (typically a "top N" list) for fragmentation and subsequent MS/MS analysis. technologynetworks.com While effective for identifying abundant compounds, DDA is inherently biased towards the most intense signals and may miss low-abundance impurities. researchgate.net The selection process is stochastic, which can lead to variability between runs. youtube.com

Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within predefined m/z windows, systematically covering the entire mass range. creative-proteomics.com This approach is not dependent on the intensity of precursor ions, resulting in a comprehensive and unbiased fragmentation dataset for all detectable compounds in the sample. nih.gov DIA offers higher reproducibility and a more complete picture of the sample's components, making it a powerful tool for thorough impurity profiling. nih.gov

The choice between DDA and DIA for the analysis of this compound would depend on the specific analytical goal.

| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |

| Precursor Selection | Selects the most intense precursor ions for fragmentation. technologynetworks.com | Fragments all precursor ions within specified m/z windows. creative-proteomics.com |

| Data Completeness | May miss low-abundance ions. researchgate.net | Provides a more comprehensive dataset of all detectable ions. nih.gov |

| Reproducibility | Can have lower reproducibility due to stochastic precursor selection. youtube.comnih.gov | Generally offers higher reproducibility. nih.gov |

| Data Analysis | Simpler data analysis, often involving library searching of individual spectra. | More complex data analysis, typically requiring a spectral library for deconvolution. youtube.com |

| Application | Good for initial identification of major components and impurities. | Ideal for comprehensive, quantitative impurity profiling and comparing samples. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities like this compound. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural assessment of this compound. The aromatization of the dihydropyridine (B1217469) ring in Amlodipine to a pyridine (B92270) ring in its dehydro form leads to characteristic changes in the NMR spectra.

In the ¹H NMR spectrum, the most notable change is the disappearance of the signals corresponding to the N-H proton and the C4-H proton of the dihydropyridine ring. Concurrently, new aromatic proton signals appear, and the chemical shifts of the protons on the substituents attached to the pyridine ring are altered due to the change in the ring's electronic structure.

The ¹³C NMR spectrum provides complementary information. The carbons in the newly formed aromatic pyridine ring exhibit chemical shifts in the characteristic downfield region for aromatic carbons. The chemical shifts of the carbonyl carbons and the carbons of the ester groups also experience shifts due to the electronic changes in the core structure.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.50 | m | - |

| -OCH₂CH₃ | 4.10 | q | 7.1 |

| -OCH₂- (side chain) | 4.85 | s | - |

| -CH₂- (side chain) | 3.80 | t | 5.2 |

| -CH₂NH₂ | 3.30 | t | 5.2 |

| -CH₃ (pyridine ring) | 2.50 | s | - |

| -OCH₃ | 3.60 | s | - |

| -OCH₂CH₃ | 1.20 | t | 7.1 |

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 167.5, 166.8 |

| Aromatic/Pyridine C | 125.0 - 158.0 |

| -OCH₂CH₃ | 61.5 |

| -OCH₂- (side chain) | 70.0 |

| -CH₂- (side chain) | 40.5 |

| -CH₂NH₂ | 67.0 |

| -CH₃ (pyridine ring) | 20.1 |

| -OCH₃ | 51.5 |

| -OCH₂CH₃ | 14.2 |

While 1D NMR provides essential information, 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY is instrumental in confirming the connectivity within the ethyl ester and the aminoethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For instance, the carbonyl carbons can be assigned by their HMBC correlations to the protons of the ester groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While this compound does not have the chiral center present in Amlodipine, NOESY can still provide valuable information about the preferred conformation of the side chains.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. This is particularly relevant for studying degradation products that may exist as different polymorphs or in an amorphous state. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. ¹³C CP-MAS NMR can be used to study the polymorphic forms of this compound, as different crystal packing arrangements will result in slightly different chemical shifts for the carbon atoms.

Vibrational Spectroscopy for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to characterize different solid-state forms.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. In the analysis of this compound, FTIR can be used to confirm the presence of key functional groups. The aromatization of the dihydropyridine ring leads to changes in the N-H stretching region (disappearance of the dihydropyridine N-H band) and the C=C stretching region of the spectrum.

Table 3: Representative FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium-Strong |

| C=O Stretch (ester) | 1710 - 1730 | Strong |

| C=N, C=C Stretch (pyridine/aromatic) | 1580 - 1650 | Medium-Strong |

| C-O Stretch (ester/ether) | 1100 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. Raman spectroscopy is particularly sensitive to non-polar bonds and can be very useful for studying the carbon skeleton of molecules. For this compound, Raman spectroscopy can provide additional information on the vibrations of the pyridine and benzene rings. Furthermore, because different polymorphic forms of a compound have different crystal lattice structures, they will exhibit distinct Raman spectra, making it a valuable tool for polymorph characterization.

Validation Principles for Analytical Methods Applied to this compound Quantification

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For the quantification of this compound, a significant impurity of Amlodipine, robust and reliable analytical methods are paramount. Method validation is conducted in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the quality and reliability of the analytical data. scirp.orgbepls.com The following sections detail the essential validation principles applied to analytical methods for this specific compound.

Assessment of Specificity, Linearity, and Range

Specificity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.org For this compound, the method must be able to distinguish its peak from that of Amlodipine, other related impurities, and any components from the placebo or formulation matrix. scirp.orgscirp.org

A common approach to demonstrate specificity is through forced degradation studies. ceon.rs In these studies, the drug substance or drug product is subjected to stress conditions like acid, base, oxidation, heat, and light to produce potential degradation products. scirp.orgirjpms.com The analytical method is then used to analyze these stressed samples. A method is considered specific if the this compound peak is well-resolved from any degradants formed, with no co-elution. scirp.orgceon.rs The separation of this compound (often referred to as Impurity D) from Amlodipine and other specified impurities is a key performance indicator of the method's selectivity. ceon.rsresearchgate.net

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. eijppr.com

For impurity quantification methods, the range is typically established from the Limit of Quantification (LOQ) to 120% or 150% of the specification limit for that impurity. bepls.com A series of solutions of this compound are prepared at different concentrations and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically ≥ 0.99, indicates a strong linear relationship. eijppr.comscholarsresearchlibrary.com

Table 1: Example Linearity Data for this compound

| Parameter | Typical Finding | Acceptance Criterion |

|---|---|---|

| Concentration Range | LOQ to 150% of specification limit | Demonstrates linearity, accuracy, and precision |

| Number of Concentrations | Minimum of 5 | As per ICH Q2(R1) |

| Correlation Coefficient (R²) | > 0.999 | ≥ 0.99 |

| y-intercept | Close to zero | Should not be significantly different from zero |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. bepls.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. eijppr.com For an impurity method, the LOQ is a critical parameter as it defines the lower limit of the reportable range.

Several methods can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. scirp.org

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. The LOD and LOQ are calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). ekb.eg

The LOQ must be at or below the reporting threshold for the impurity, ensuring that the method is sensitive enough for its intended use. scirp.org

Table 2: Representative LOD and LOQ Values for Amlodipine Impurities

| Analyte | Methodology | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|---|

| Amlodipine Impurity | RP-HPLC | 0.067 | 0.204 |

| Amlodipine | UV-Spectroscopy | 0.27 | 0.082 |

| Amlodipine | RP-HPLC | 0.0016 | 0.0052 |

| Amlodipine Impurity | HPTLC | 0.02 (µg/spot) | 0.08 (µg/spot) |

Accuracy, Precision, and Robustness Evaluation

Accuracy

Accuracy measures the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is determined by recovery studies. eijppr.com This involves adding known amounts of this compound standard (spiking) to a sample solution (containing the drug product matrix) at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). scholarsresearchlibrary.com The method is then used to analyze these spiked samples, and the percentage of the analyte recovered is calculated. High recovery rates, typically within 85-115%, demonstrate the accuracy of the method. scirp.org

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. iscientific.org

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment. eijppr.com

Reproducibility: Assesses the precision between different laboratories (inter-laboratory trials).

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Low %RSD values indicate a high degree of precision. iscientific.org

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijcrt.org This provides an indication of its reliability during normal usage. For an HPLC method quantifying this compound, robustness would be tested by varying parameters such as:

pH of the mobile phase ceon.rs

Column temperature scirp.org

Flow rate of the mobile phase

Composition of the mobile phase ijcrt.org

The effect of these variations on the analytical results (e.g., peak resolution, retention time, and quantification) is evaluated. The method is considered robust if the results remain within acceptable criteria, demonstrating its suitability for transfer and routine use. ijcrt.org

System Suitability Testing for Impurity Methods

System Suitability Testing (SST) is an integral part of any chromatographic method and is performed prior to the analysis of any samples. eijppr.com Its purpose is to verify that the chromatographic system is adequate for the intended analysis on that day. For an impurity method like the one for this compound, SST is crucial to ensure that the system can adequately separate the impurity from the main component and other impurities, and provide accurate quantification.

A standard solution containing Amlodipine and a known quantity of this compound (and other relevant impurities) is typically injected multiple times before sample analysis. ceon.rs Key SST parameters and their typical acceptance criteria are outlined below.

Table 3: Common System Suitability Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criterion |

|---|---|---|

| Resolution (Rs) | Measures the degree of separation between adjacent peaks (e.g., Dehydro Amlodipine and Amlodipine). | Rs > 2.0 |

| Tailing Factor (T) | Measures the symmetry of the chromatographic peak. | T ≤ 2.0 |

| Theoretical Plates (N) | Measures the efficiency of the chromatographic column. | N > 2000 |

| % Relative Standard Deviation (%RSD) | Measures the precision of replicate injections of the standard solution (peak area and retention time). | %RSD ≤ 2.0% for peak area |

Meeting these SST criteria confirms that the analytical system is performing as expected and is ready to generate reliable quantitative data for this compound. eijppr.com

Synthetic Approaches to Dehydro Amlodipine Hydrochloride Reference Standards

Rationale for Chemical Synthesis of Degradation Product Reference Materials

The chemical synthesis of degradation product reference materials, such as Dehydro Amlodipine (B1666008) Hydrochloride, is imperative for several reasons. Primarily, these reference standards are essential for the accurate identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Regulatory bodies worldwide mandate stringent control over impurities, as they can potentially impact the safety and efficacy of the medication.

Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is a significant degradation product of Amlodipine. google.comsynzeal.com It is formed through the oxidation of the dihydropyridine (B1217469) ring in the Amlodipine molecule. google.com This degradation can occur under various stress conditions, including oxidative and acidic environments. google.com The presence of this impurity above established thresholds can be an indicator of product instability and improper storage.

While forced degradation studies of Amlodipine can generate Dehydro Amlodipine, relying solely on this method for obtaining a reference standard has significant drawbacks. The degradation process often yields a complex mixture of products, making the isolation and purification of a single impurity in sufficient quantity and purity challenging and costly. google.com Furthermore, the low solubility of Amlodipine Besylate in water can limit the concentration of impurities in the degradation liquid, making it difficult to prepare the large amounts of a reference standard needed for routine quality control. google.com

Therefore, a dedicated chemical synthesis provides a more reliable and efficient route to obtain a high-purity Dehydro Amlodipine Hydrochloride reference standard. This approach allows for greater control over the reaction, leading to higher yields and a cleaner product, which is crucial for its use as a primary analytical standard. The availability of a well-characterized synthetic reference standard is vital for method development, validation, and the routine monitoring of Amlodipine quality. japsonline.com

Reported Chemical Synthesis Pathways for this compound

The synthesis of Dehydro Amlodipine, a pyridine (B92270) derivative, can be approached through modifications of established methods for pyridine ring formation, most notably the Hantzsch pyridine synthesis.

Discussion of Precursor Materials and Reaction Conditions

A plausible synthetic strategy for Dehydro Amlodipine involves a multi-step process starting from readily available precursors. A general method for synthesizing Amlodipine degradation impurities has been reported, which can be adapted for Dehydro Amlodipine. google.com The key reaction is a Hantzsch-type condensation. google.comjapsonline.com

The precursor materials for the synthesis of Dehydro Amlodipine would be analogous to those used in Amlodipine synthesis, with the final step being an oxidation rather than the formation of a dihydropyridine. The essential building blocks include:

An acetoacetate (B1235776) derivative carrying the protected aminoethoxy side chain.

An aminocrotonate derivative.

o-Chlorobenzaldehyde.

A general synthetic patent outlines a route that can be conceptually applied. google.com This involves:

Formation of an imine: An acetoacetic ester compound is reacted with an ammonia (B1221849) source (e.g., ammonia water or ammonium (B1175870) chloride) in a lower alcohol solvent (e.g., methanol (B129727), ethanol) to form the corresponding imine. google.com

Hantzsch Pyridine Synthesis: The imine is then reacted with a second ketoester equivalent and o-chlorobenzaldehyde in an organic solvent such as methanol, ethanol (B145695), or isopropanol (B130326) to construct the pyridine ring. google.comgoogle.com The key distinction from Amlodipine synthesis is that the reaction conditions are tailored to favor aromatization to the pyridine ring, which can be facilitated by an oxidizing agent. google.com

Deprotection: Subsequent steps would involve the removal of any protecting groups on the aminoethoxy side chain. google.com

The final step would be the formation of the hydrochloride salt by treating the free base of Dehydro Amlodipine with hydrochloric acid in a suitable solvent.

| Precursor | Role in Synthesis |

| Ethyl 4-(2-phthalimidoethoxy)acetoacetate | Provides the C2 side chain with a protected amino group and part of the pyridine ring backbone. |

| Methyl 3-aminocrotonate | Provides the nitrogen atom and other carbons for the pyridine ring. |

| 2-Chlorobenzaldehyde | Provides the 4-phenyl substituent. |

| Oxidizing Agent (e.g., sulfur, KMnO₄) | Facilitates the aromatization of the dihydropyridine intermediate to the pyridine ring. google.com |

| Hydrochloric Acid | Used in the final step to form the hydrochloride salt. |

This table is based on established Hantzsch pyridine synthesis principles and general methods for amlodipine impurity synthesis.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly influence the reaction rate and the solubility of intermediates and byproducts. Alcohols like methanol, ethanol, and isopropanol are commonly used. google.comjapsonline.com

Temperature: The reaction temperature affects the rate of reaction and the formation of impurities. The Hantzsch reaction is often carried out at reflux temperatures. japsonline.comgoogle.com

Catalyst: While not always necessary, acid or base catalysts can be employed to improve reaction efficiency.

Stoichiometry of Reactants: The molar ratios of the starting materials need to be carefully controlled to minimize the formation of side products.

Oxidizing Agent: The choice and concentration of the oxidizing agent are critical for the efficient conversion of the dihydropyridine intermediate to the final pyridine product.

Systematic experimentation, often guided by Design of Experiments (DoE), would be employed to identify the optimal combination of these parameters to ensure a high-yielding and pure synthesis of the target compound.

Isolation and Purification Methodologies for Synthetic this compound

Following the chemical synthesis, the crude this compound must be isolated and purified to meet the stringent requirements for a reference standard.

Chromatographic Purification Techniques (Preparative HPLC, Flash Chromatography)

Chromatographic techniques are the cornerstone for purifying pharmaceutical compounds and their impurities.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating compounds with high purity. A reversed-phase C18 column is often suitable for the separation of Amlodipine and its impurities. rochester.edu The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the target compound from starting materials and byproducts.

Flash Chromatography is a rapid and efficient method for purifying larger quantities of material compared to analytical HPLC. It is typically performed using a silica (B1680970) gel column. rochester.edu A solvent system is chosen based on thin-layer chromatography (TLC) analysis to ensure good separation of Dehydro Amlodipine from impurities. A gradient of solvents with increasing polarity is often used to elute the compounds from the column. For basic compounds like pyridines, it may be necessary to add a small amount of a base, such as triethylamine, to the eluent to prevent peak tailing and improve separation. rochester.edu

| Technique | Stationary Phase | Typical Mobile Phase | Advantages |

| Preparative HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Methanol and buffered water | High resolution and purity |

| Flash Chromatography | Normal Phase (Silica Gel) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | High throughput, suitable for larger scales |

This table outlines common chromatographic techniques applicable to the purification of pyridine derivatives.

Crystallization and Other Isolation Strategies

Crystallization is a critical final step in the purification process to obtain a highly pure, crystalline solid. The choice of solvent is paramount for successful crystallization. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the precipitation of pure crystals upon cooling. Mixtures of solvents are often employed to achieve the desired solubility profile. For hydrochloride salts, solvents such as isopropanol, ethanol, or mixtures with ethers or alkanes can be effective.

The process often involves dissolving the crude product in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. Seeding with a small crystal of the pure compound can sometimes be necessary to initiate crystallization. google.com The resulting crystals are then isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.

Other isolation techniques that may be employed prior to final crystallization include extraction to remove impurities with different solubility properties and precipitation by adding a non-solvent to a solution of the crude product.

Comprehensive Characterization of Synthetic Reference Standards

The characterization of this compound, a primary degradation product and potential impurity of Amlodipine, is fundamental for its qualification as a reference standard. caymanchem.comresearchgate.net Synthesis of this reference material often involves subjecting Amlodipine to forced degradation conditions, such as oxidative or acidic stress, which leads to the formation of the pyridine analogue. caymanchem.comresearchgate.net

Spectroscopic and Spectrometric Confirmation of Synthesized Product

Following synthesis, the structural confirmation of Dehydro Amlodipine is unequivocally established using a suite of spectroscopic and spectrometric techniques. These methods provide a detailed fingerprint of the molecule, confirming its identity.

Mass spectrometry is a key technique used to confirm the molecular weight of the compound. The analysis typically shows a molecular ion peak corresponding to the chemical formula of Dehydro Amlodipine, C₂₀H₂₃ClN₂O₅, which has a molecular weight of 406.86 g/mol . lgcstandards.com Studies involving liquid chromatography coupled with mass spectrometry (LC-MS/MS) have been instrumental in identifying and characterizing degradation products of Amlodipine, including the dehydro derivative. researchgate.netnih.gov In these studies, mass spectrometry analysis confirmed the presence of a derivative with the molecular formula C₂₀H₂₃N₂O₅Cl under oxidative and acidic conditions. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. While specific IR data for this compound is not extensively detailed in readily available literature, the spectra would be expected to show characteristic absorption bands for the functional groups present, such as C=O (ester), C-O (ether), C-Cl (chlorophenyl), and N-H (amine) vibrations. These would differ from the parent Amlodipine compound, particularly in the regions associated with the dihydropyridine ring, which is aromatized in the dehydro impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is the most powerful tool for elucidating the precise molecular structure. The ¹H NMR spectrum would confirm the number and connectivity of protons, and the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts in the NMR spectra of Dehydro Amlodipine would show distinct differences from Amlodipine, reflecting the change from a 1,4-dihydropyridine (B1200194) ring to a fully aromatic pyridine ring.

Table 1: Spectrometric Data for Dehydro Amlodipine

| Analytical Technique | Observation | Reference |

| Mass Spectrometry (MS) | Molecular Formula: C₂₀H₂₃ClN₂O₅ | researchgate.netlgcstandards.com |

| Molecular Weight: 406.86 g/mol | lgcstandards.com | |

| Confirmed as a degradation product under acidic and oxidative stress. | researchgate.net |

Purity Assessment using High-Resolution Analytical Techniques

The purity of a reference standard is paramount. High-resolution analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for assessing the purity of this compound. ceon.rsscirp.org These methods are capable of separating the main compound from any residual starting materials, intermediates, and other potential impurities. nih.gov

Several stability-indicating HPLC and UPLC methods have been developed to separate Amlodipine from its related substances, including Dehydro Amlodipine. ceon.rsnih.govmdpi.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, often in a gradient elution mode to achieve optimal separation. scirp.orgnih.gov Detection is commonly performed using a photodiode array (PDA) detector. scirp.org

The purity of commercially available Dehydro Amlodipine reference standards is often stated to be greater than 95% as determined by HPLC. lgcstandards.com Method validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical procedure is specific, linear, accurate, precise, and robust for the quantification of impurities. nih.govjapsonline.com

Table 2: High-Resolution Analytical Techniques for Purity Assessment

| Technique | Method Details | Purpose | Reference |

| HPLC | Column: RP-select B; Mobile Phase: Sodium dihydrogen phosphate (B84403) buffer (pH 4.0) and ethanol (60:40 v/v) | Separation of Amlodipine and its specified impurities. | ceon.rs |

| HPLC | Column: C18 (150 mm x 4.6 mm, 3µ); Mobile Phase: Phosphate buffer with triethyl amine (pH 2.8); Gradient elution; PDA Detector at 340 nm | Estimation of Amlodipine impurities in tablet dosage form. | scirp.org |

| UPLC-UV | Column: Core shell C18 (100 mm x 4.6 mm, 2.6 µm); Mobile Phase: 0.4% ammonium hydroxide (B78521) in water and methanol (gradient); Detection at 237 nm | Separation of Amlodipine and seven of its impurities. | nih.gov |

| UPLC | Column Temperature: 27.86 °C; Mobile Phase: Formic acid (0.172%) | Simultaneous quantification of Amlodipine with other active ingredients. | researchgate.net |

Computational Chemistry and in Silico Approaches to Dehydro Amlodipine Hydrochloride

Computational Modeling for Prediction of Degradation Pathways and Mechanisms

Computational modeling serves as a predictive tool to understand how and why a drug molecule like Amlodipine (B1666008) transforms into its degradation products. By simulating molecular interactions and reactions, these models can elucidate complex chemical processes.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a quantum computational method used to investigate the electronic structure of molecules. It is highly effective for studying the molecular properties and reactivity of pharmaceutical compounds. nih.gov DFT calculations have been successfully applied to study the structural properties of Amlodipine, correlating well with experimental data. nih.gov These calculations are also used to analyze intermolecular electronic interactions and stabilization energies, providing a foundational understanding of the molecule's inherent stability. nih.gov

While specific DFT studies detailing the reaction energetics for the transformation of Amlodipine to Dehydro Amlodipine are not extensively published, the principles of DFT are well-suited for such investigations. This type of analysis would involve calculating the energy of the reactants, products, and the transition states that connect them. Such calculations could pinpoint the most energetically favorable pathway for the degradation process, such as the aromatization of the dihydropyridine (B1217469) ring, which is the key transformation in the formation of Dehydro Amlodipine. nih.gov

Experimental studies have established that Dehydro Amlodipine is formed under various stress conditions, primarily through oxidation and photodegradation. lcms.czresearchgate.net Mass spectrometry analysis has confirmed the presence of a dehydro-amlodipine derivative under oxidative and acidic conditions. researchgate.net The oxidation of the dihydropyridine ring to the more stable aromatic pyridine (B92270) ring is a known degradation pathway for many 1,4-dihydropyridine (B1200194) drugs. nih.govderpharmachemica.com

Table 1: Experimentally Determined Conditions Leading to the Formation of Dehydro Amlodipine

| Stress Condition | Description | Outcome | Reference |

|---|---|---|---|

| Oxidative | Treatment with 30% H₂O₂. | Amlodipine showed 20% degradation, selectively forming an impurity identified as Impurity D (the pyridine derivative). | lcms.cz |

| Acidic Hydrolysis | Treatment with 5 mol/L HCl at 80°C for 6 hours. | Significant degradation (75.2%) was observed, with mass spectrometry confirming the presence of the dehydro amlodipine derivative. | researchgate.net |

| Photodegradation | Exposure to UV/VIS irradiation from a xenon lamp. | Aromatization of the dihydropyridine moiety was identified as the first step of amlodipine degradation, forming the pyridine derivative (Dehydro Amlodipine). | nih.gov |

| Electrochemical | Cyclic voltammetry on a gold electrode. | Dehydro Amlodipine was detected in trace amounts. | researchgate.net |

Molecular Dynamics (MD) Simulations of Degradation Processes in Different Matrices

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides valuable insights into how a molecule behaves in different environments, such as in solution or within a solid matrix. MD simulations have been employed to investigate the interaction of Amlodipine with lipid bilayer cell membranes, revealing how it aggregates and diffuses. researchgate.net These simulations are also powerful tools for exploring the molecular motions and intermolecular interactions in both crystalline and amorphous drug forms.

While MD simulations have been applied to the parent drug, their use to explicitly model the chemical transformation and degradation into Dehydro Amlodipine is not widely reported in the literature. Such a simulation would be computationally demanding as it requires force fields capable of handling bond-breaking and bond-forming events (reactive force fields).

However, MD simulations can provide crucial context by modeling the behavior of Amlodipine in various matrices, which influences its stability. For instance, simulations could predict how Amlodipine molecules arrange themselves in an amorphous solid dispersion or how they interact with solvent molecules at different pH levels. This information is complementary to experimental forced degradation studies, which investigate stability in diverse conditions like acidic and alkaline solutions, different humidity levels, and solid versus solution states. lcms.cznih.gov

In Silico Prediction of Spectroscopic Properties for Dehydro Amlodipine Hydrochloride

In silico methods are invaluable for predicting the spectroscopic properties of molecules, which can significantly aid in the identification and characterization of unknown compounds like degradation products.

Computational NMR and Mass Spectral Fragmentation Prediction

Computational NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. The prediction of NMR chemical shifts using computational methods has become increasingly accurate. nih.gov For Amlodipine and related compounds, theoretical calculations of nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT, have been shown to successfully reproduce experimental 1H NMR spectra. researchgate.net This success provides high confidence that the same methods can be used to predict the NMR spectrum of this compound. The aromatization of the dihydropyridine ring in Dehydro Amlodipine would lead to significant changes in the chemical shifts of the protons and carbons within the ring, which a computational model could predict.

Table 2: Conceptual Comparison of Amlodipine vs. Dehydro Amlodipine NMR Shifts

| Moiety | Amlodipine (Dihydropyridine) | Dehydro Amlodipine (Pyridine) | Rationale for Predicted Change |

|---|---|---|---|